

Rengynic Acid: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Rengynic acid	
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Executive Summary

Rengynic acid is a novel natural product first identified in 2002. Isolated from the seeds of the traditional Chinese medicinal plant Forsythia suspensa (Thunb.) Vahl, it has demonstrated notable antiviral properties, particularly against the human Respiratory Syncytial Virus (RSV). This document provides a detailed overview of the discovery, origin, and currently understood biological activities of Rengynic acid. It includes a summary of its physicochemical properties, a generalized experimental protocol for its isolation and antiviral evaluation based on available literature for similar compounds, and a proposed mechanism of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Rengynic acid.

**2.0 Discovery and Origin

Rengynic acid was first discovered and named by Guo-Gang Zhang and colleagues in 2002. [1] It was isolated from the seeds of Forsythia suspensa, a plant widely used in traditional Chinese medicine for its anti-inflammatory and antimicrobial properties. The structure of **Rengynic acid** was elucidated as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid through spectroscopic analysis, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR).[1]

Physicochemical Properties



Property	Value	Source
Chemical Name	2-(1,4- dihydroxycyclohexyl)acetic acid	[2]
Molecular Formula	C ₈ H ₁₄ O ₄	[3]
Molecular Weight	174.2 g/mol	[3]
CAS Number	517883-38-4	
Natural Source	Seeds of Forsythia suspensa (Thunb.) Vahl	
Reported Purity	≥98% (Commercially available)	_
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	_
Storage	Desiccate at -20°C	

Biological Activity: Antiviral Effects Against RSV

The initial discovery of **Rengynic acid** highlighted its potent antiviral effect against the Respiratory Syncytial Virus (RSV) in vitro. This was determined using cell morphology methods to assess the inhibition of the virus-induced cytopathic effect (CPE). While the original publication does not provide quantitative data such as IC50 values, the observed potent activity suggests that **Rengynic acid** is a promising candidate for further antiviral drug development.

Experimental Protocols

Detailed experimental protocols for the isolation and specific antiviral assays of **Rengynic acid** are not extensively detailed in the publicly available literature. However, based on general methods for isolating natural products from Forsythia suspensa and standard antiviral assays, the following generalized protocols are provided for reference.

Generalized Isolation and Purification Protocol

Foundational & Exploratory





This protocol is a composite of standard methods for extracting and isolating compounds from Forsythia suspensa.

Extraction:

- Air-dried and powdered seeds of Forsythia suspensa are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
- The extraction is typically repeated multiple times to ensure a comprehensive yield.
- The solvent is then evaporated under reduced pressure to obtain a crude extract.

Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- The antiviral activity of each fraction is tested to identify the fraction containing the active compound(s).

· Chromatographic Purification:

- The active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol.
- Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
- Fractions showing similar TLC profiles are combined.

Final Purification:

 Further purification of the active fractions is achieved through repeated column chromatography, including Sephadex LH-20 chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure Rengynic acid.



Structure Elucidation:

 The structure of the purified compound is confirmed using spectroscopic methods such as MS, ¹H-NMR, and ¹³C-NMR.

Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

This is a generalized protocol for assessing the in vitro antiviral activity of a compound against RSV.

· Cell Culture:

- Human epithelial type-2 (HEp-2) cells or another suitable cell line are cultured in 96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- The cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ until a confluent monolayer is formed.

Virus Propagation:

• RSV is propagated in a suitable cell line, and the viral titer is determined, typically as the 50% tissue culture infectious dose (TCID₅₀).

CPE Inhibition Assay:

- The cell culture medium is removed from the 96-well plates containing the confluent cell monolayers.
- Serial dilutions of Rengynic acid are added to the wells.
- A suspension of RSV at a predetermined multiplicity of infection (MOI) is then added to the wells.
- Control wells include cells with no virus (cell control), cells with virus but no compound (virus control), and cells with a known antiviral drug (positive control).



- The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 3-5 days).
- Data Analysis:
 - The cytopathic effect is observed and scored microscopically.
 - Alternatively, cell viability can be quantified using methods such as the MTT assay or Neutral Red uptake assay.
 - The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of **Rengynic acid** that reduces the cytopathic effect by 50% compared to the virus control.

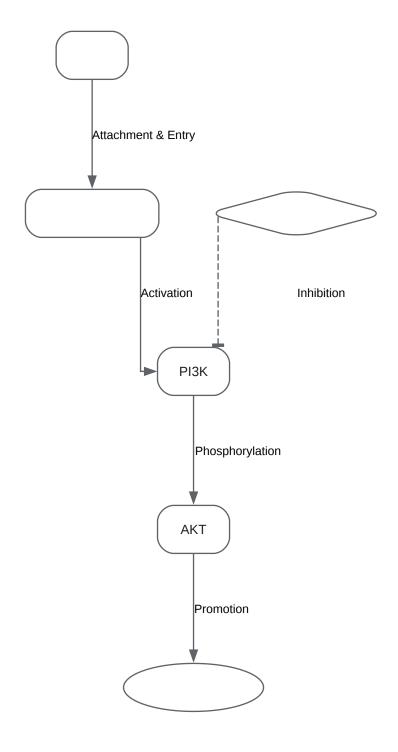
Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for **Rengynic acid**'s anti-RSV activity has not been elucidated. However, studies on other antiviral compounds isolated from Forsythia suspensa suggest that they can interfere with viral replication and modulate host immune responses. For instance, some constituents of Forsythia suspensa have been shown to inhibit the PI3K/AKT signaling pathway, which is known to be involved in RSV replication.

Based on this, a hypothetical mechanism for **Rengynic acid** could involve the modulation of host cell signaling pathways that are crucial for RSV replication.

Hypothetical Signaling Pathway



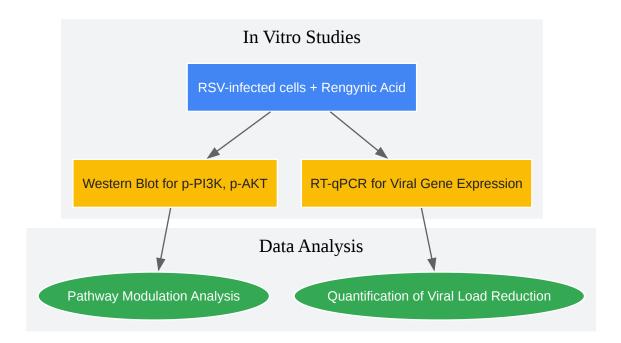


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Caption: Hypothetical inhibition of the PI3K/AKT pathway by Rengynic acid.

Experimental Workflow for Mechanism of Action Studies





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Caption: Workflow for investigating the mechanism of action of **Rengynic acid**.

Future Directions and Conclusion

Rengynic acid represents a promising lead compound for the development of novel antiviral therapies against RSV. Its natural origin and potent in vitro activity warrant further investigation. Future research should focus on:

- Quantitative Antiviral Assays: Determining the IC₅₀ and CC₅₀ (50% cytotoxic concentration)
 values to establish a selectivity index.
- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by Rengynic acid.
- In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of Rengynic acid in animal models of RSV infection.
- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Rengynic acid to optimize its antiviral activity and pharmacokinetic properties.



In conclusion, this technical guide consolidates the current knowledge on **Rengynic acid**, highlighting its discovery, origin, and potential as an anti-RSV agent. While significant research is still required to fully characterize its therapeutic potential, the information presented here provides a solid foundation for future studies in the field of antiviral drug discovery and development.

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References

- 1. A new compound from Forsythia suspensa (Thunb.) Vahl with antiviral effect on RSV PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rengynic acid | CAS:517883-38-4 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
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